molecular formula C19H17N5O B2419269 3-(3-methylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893937-04-7

3-(3-methylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2419269
CAS No.: 893937-04-7
M. Wt: 331.379
InChI Key: XUZZLMKGMSKCHL-UHFFFAOYSA-N
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Description

The compound “3-(3-Methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” belongs to the class of triazolopyrimidines. Triazolopyrimidines are a type of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . They are known for their wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a 1,2,3-triazole ring (a five-membered ring with three nitrogen atoms) . The specific positions of the methylphenyl groups in the given compound could influence its properties and reactivity.


Chemical Reactions Analysis

Triazolopyrimidines can undergo various reactions. For example, in warm alkaline solution, 3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine underwent ring fission to give 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxaldehyde .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, some triazolopyrimidines exhibit excellent insensitivity toward external stimuli and good detonation performance, suggesting potential use as energetic materials .

Scientific Research Applications

Antibacterial Activity

The synthesis and characterization of novel derivatives of pyrimidine, which contain the triazolopyrimidine ring, have demonstrated antibacterial activity against various microbial strains, including Gram-positive and Gram-negative bacteria. Such compounds are synthesized through condensation reactions and characterized by spectroscopic techniques and DFT calculations, highlighting their potential in developing new antibacterial agents (Lahmidi et al., 2019).

Supramolecular Chemistry

Triazolopyrimidines have been explored as ligands for co-crystallization with macrocyclic compounds, forming solid compounds that exhibit extensive hydrogen-bonding interactions. This application underscores the role of triazolopyrimidines in the construction of 2D and 3D supramolecular architectures, which are of interest in materials science and nanotechnology (Fonari et al., 2004).

Antimicrobial and Antitumor Agents

Several studies have synthesized new derivatives of triazolopyrimidine with potential antimicrobial and antitumor activities. These compounds have been evaluated for their efficacy against various microorganisms and cancer cell lines, indicating their promise in developing new therapeutic agents (Farghaly & Hassaneen, 2013).

Enzyme Inhibition

Triazolopyrimidine derivatives have been identified as potent inhibitors of specific enzymes, such as the phosphatidylinositol 3-kinase (PI3K) enzyme. This inhibition is crucial for regulating various biological processes, including cell growth and metabolism, highlighting the compound's potential in treating diseases associated with enzyme dysregulation (Sanchez et al., 2012).

Properties

IUPAC Name

3-(3-methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-13-5-3-7-15(9-13)11-23-12-20-18-17(19(23)25)21-22-24(18)16-8-4-6-14(2)10-16/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZZLMKGMSKCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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